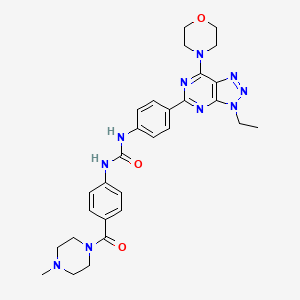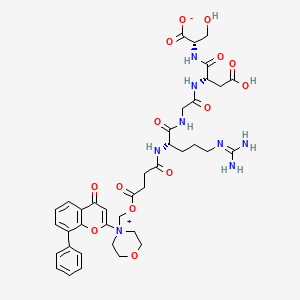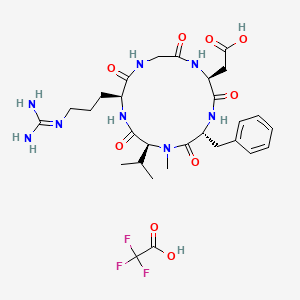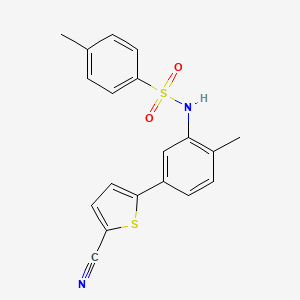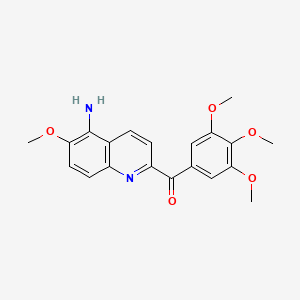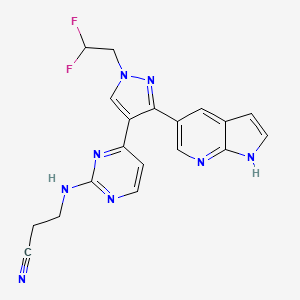
PF-04880594
Vue d'ensemble
Description
PF-04880594 est un inhibiteur puissant et sélectif des kinases RAF, ciblant spécifiquement les formes sauvage et mutante de BRAF et CRAF . Ce composé a montré une activité antitumorale significative, en particulier dans les modèles xénogreffe de mélanome BRAF-muté . Il est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation RAF/MEK/ERK, qui joue un rôle crucial dans la prolifération et la survie cellulaires .
Applications De Recherche Scientifique
PF-04880594 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
PF-04880594, also known as Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, is a potent and selective RAF inhibitor . It inhibits both wild-type and mutant BRAF and CRAF , which are key components of the RAS/RAF/MEK/ERK signaling pathway . This pathway plays a central role in promoting normal cell proliferation and survival .
Mode of Action
This compound interacts with its targets, BRAF and CRAF, by inhibiting their kinase activity . This inhibition leads to a decrease in the downstream signaling of the RAS/RAF/MEK/ERK pathway . In some cases, raf inhibitors like this compound can paradoxically activate the erk signaling, stimulate proliferation, and induce epithelial hyperplasia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK signaling pathway . By inhibiting RAF kinases, this compound disrupts this pathway, leading to changes in cell proliferation and survival . In some cells, this compound can paradoxically activate the erk signaling, leading to increased cell proliferation .
Pharmacokinetics
It’s known that this compound can induce erk phosphorylation and raf dimerization in multiple epithelial tissues in mice .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of ERK phosphorylation and RAF dimerization in epithelial tissues that undergo hyperplasia . It also stimulates the production of the inflammatory cytokine interleukin 8 in HL-60 cells . These effects can be prevented by treatment with the MEK inhibitor PD-0325901 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effect on ERK phosphorylation and RAF dimerization can be attenuated by the presence of a MEK inhibitor . Additionally, the compound’s ability to induce epithelial hyperplasia can be influenced by the dosage and duration of treatment .
Analyse Biochimique
Biochemical Properties
PF-04880594 plays a significant role in biochemical reactions by inhibiting the RAF protein kinase, a component of the RAS/RAF/MEK/ERK signaling pathway . It interacts with both wild-type and mutant BRAF and CRAF . The nature of these interactions involves the inhibition of kinase activity, which is crucial for normal cell proliferation and survival .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RAF, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound induces ERK phosphorylation and stimulates the release of the inflammatory cytokine interleukin 8 (IL-8) in HL-60 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with RAF, leading to the inhibition of RAF kinase activity . This results in changes in gene expression and affects the RAS/RAF/MEK/ERK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce ERK phosphorylation and BRAF-CRAF dimerization in multiple epithelial tissues in mice . These effects can be attenuated by the MEK inhibitor PD0325901 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 10 mg/kg, this compound induces epithelial hyperplasia, which is prevented by the MEK inhibitor PD0325901 .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the RAS/RAF/MEK/ERK signaling pathway . It interacts with RAF, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound can induce RAF dimerization in epithelial tissues .
Subcellular Localization
Given its role as a RAF inhibitor, it is likely to be localized in the cytoplasm where RAF proteins are typically found .
Méthodes De Préparation
La synthèse de PF-04880594 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et non divulguées au public. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant des dérivés de pyrimidine et de pyrazole . Les méthodes de production industrielle sont également exclusives, mais elles impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
PF-04880594 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution: this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Mécanisme d'action
This compound exerce ses effets en inhibant les kinases RAF, qui sont des composants essentiels de la voie de signalisation RAF/MEK/ERK . Cette voie est impliquée dans la régulation de la prolifération, de la différenciation et de la survie cellulaires. En inhibant les kinases RAF, this compound empêche l'activation des molécules de signalisation en aval, ce qui entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses . Le composé cible spécifiquement les formes sauvage et mutante de BRAF et CRAF, ce qui le rend efficace contre divers types de cancer .
Comparaison Avec Des Composés Similaires
PF-04880594 est unique dans son inhibition puissante et sélective des formes sauvage et mutante de BRAF et CRAF . Des composés similaires incluent:
Vemurafenib: Un autre inhibiteur de RAF qui cible spécifiquement les mutations BRAF V600E.
Dabrafenib: Un inhibiteur sélectif des mutations BRAF V600E et V600K.
Sorafenib: Un inhibiteur multi-kinases qui cible les kinases RAF ainsi que d'autres kinases impliquées dans la croissance tumorale et l'angiogenèse.
Comparé à ces composés, this compound offre une plus large gamme d'inhibition, ciblant à la fois les formes sauvage et mutante de BRAF et CRAF .
Propriétés
IUPAC Name |
3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYMVDKBZONUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)

